20-Dehydroeupatoriopicrin semiacetal

説明

特性

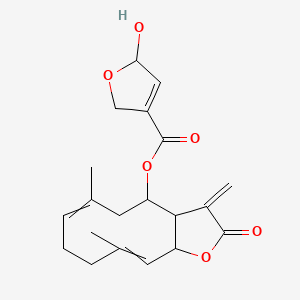

IUPAC Name |

(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 5-hydroxy-2,5-dihydrofuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c1-11-5-4-6-12(2)8-16(18-13(3)19(22)25-15(18)7-11)26-20(23)14-9-17(21)24-10-14/h6-7,9,15-18,21H,3-5,8,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPLGGJNZWWQIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(CC(=CCC1)C)OC(=O)C3=CC(OC3)O)C(=C)C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on 20-Dehydroeupatoriopicrin Semiacetal

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Dehydroeupatoriopicrin semiacetal is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities.[1] Isolated from plants of the genus Eupatorium, this complex molecule has garnered interest within the scientific community for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and cytotoxic properties.[1] This technical guide provides a comprehensive overview of the basic properties of this compound, including its physicochemical characteristics, and outlines experimental protocols for its isolation and biological evaluation. Furthermore, it explores the potential signaling pathways modulated by this class of compounds.

Core Properties of this compound

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some data are derived from experimental observations, others are predicted values and should be considered as such.

| Property | Value |

| Chemical Formula | C₂₀H₂₄O₆ |

| Molecular Weight | 360.4 g/mol [1] |

| CAS Number | 94234-24-9[1] |

| Appearance | Oil or solid |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Predicted water solubility: 0.16 g/L. |

| Predicted Boiling Point | 566.9 ± 50.0 °C |

| Predicted Density | 1.3 ± 0.1 g/cm³ |

| Predicted Flash Point | 200.9 ± 23.6 °C |

| Predicted logP | 1.41 - 2.92 |

Experimental Protocols

Detailed methodologies for the isolation and biological assessment of sesquiterpene lactones like this compound are crucial for reproducible research. The following sections provide generalized protocols that can be adapted for this specific compound.

Isolation of Sesquiterpene Lactones from Eupatorium species

A general workflow for the isolation of sesquiterpene lactones from plant material is depicted below. This process typically involves extraction, partitioning, and chromatographic separation.

Caption: General workflow for the isolation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Caption: Workflow for the in vitro anti-inflammatory assay (Griess Assay).

Potential Signaling Pathways

Sesquiterpene lactones are known to exert their biological effects by modulating various cellular signaling pathways. Their electrophilic nature, often due to an α,β-unsaturated carbonyl group, allows them to react with nucleophilic residues in proteins, thereby altering their function. Two key pathways that are frequently implicated in the action of sesquiterpene lactones are the NF-κB and STAT3 signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory and immune responses. Many sesquiterpene lactones have been shown to inhibit this pathway, thereby exerting anti-inflammatory effects.

Caption: Potential inhibition of the NF-κB signaling pathway.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is involved in cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development.

Caption: Potential modulation of the STAT3 signaling pathway.

Conclusion

This compound represents a promising natural product with potential for further investigation in drug discovery and development. This technical guide has provided a foundational understanding of its basic properties and has outlined key experimental approaches for its study. The exploration of its effects on critical cellular signaling pathways, such as NF-κB and STAT3, will be instrumental in elucidating its mechanism of action and advancing its potential therapeutic applications. Further research is warranted to fully characterize this compound and unlock its full pharmacological potential.

References

An In-depth Technical Guide on 20-Dehydroeupatoriopicrin semiacetal and Related Sesquiterpene Lactones from Eupatorium

Disclaimer: Direct experimental data for 20-Dehydroeupatoriopicrin semiacetal (CAS 94234-24-9) is not extensively available in publicly accessible scientific literature. This guide provides a comprehensive overview based on the known properties and biological activities of structurally related sesquiterpene lactones isolated from the Eupatorium genus. The information presented herein is intended for research, scientific, and drug development professionals.

Introduction

This compound is a natural product classified as a sesquiterpene lactone.[1][2] It is sourced from plants belonging to the Eupatorium genus, a rich source of diverse bioactive compounds.[1] Sesquiterpene lactones from Eupatorium species are well-documented for their significant biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties.[3] The mode of action for many sesquiterpene lactones is attributed to their ability to form covalent bonds with biological nucleophiles, such as thiol groups in proteins, which can modulate various biochemical pathways.[1][2]

Physicochemical Properties

While specific experimental data for this compound is limited, the following information has been compiled from available sources.

| Property | Value | Source |

| CAS Number | 94234-24-9 | [1][2][4] |

| Molecular Formula | C20H24O6 | [1][2][4] |

| Molecular Weight | 360.40 g/mol | [1][2][5] |

| Class | Sesquiterpene Lactone | [1] |

| Natural Source | Eupatorium genus | [1] |

Biological Activities of Related Sesquiterpene Lactones from Eupatorium

Extensive research has been conducted on various sesquiterpene lactones isolated from Eupatorium species, demonstrating their potential as therapeutic agents. The primary activities observed are anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

The anti-inflammatory properties of sesquiterpene lactones from Eupatorium are largely attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7][8] This pathway is a central mediator of the inflammatory response.[9] By inhibiting NF-κB, these compounds can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators.[10][11] For instance, eupatoriopicrin, a major sesquiterpene lactone from Eupatorium cannabinum, has been shown to inhibit the release of IL-8 and TNF-α from human neutrophils with an IC50 value of less than 1µM.[3]

Cytotoxic Activity

Numerous sesquiterpene lactones from Eupatorium have demonstrated potent cytotoxicity against various cancer cell lines. This activity is often linked to the presence of an α-methylene-γ-lactone moiety, which can act as a Michael acceptor and interact with cellular macromolecules. The table below summarizes the cytotoxic activities of several sesquiterpene lactones isolated from different Eupatorium species.

| Compound | Plant Source | Cell Line(s) | IC50 (µM) | Reference |

| Eupalinolides C-E | Eupatorium lindleyanum | A-549, BGC-823, SMMC-7721, HL-60 | Potent cytotoxicity (specific values not provided) | [12] |

| Eucannabinolide | Eupatorium cannabinum | Trypanosoma brucei rhodesiense | 1.1 ± 0.1 | [13] |

| L6 (rat skeletal myoblasts) | 7.8 ± 0.8 | [13] | ||

| Spiciformin | Artemisia spiciformis | U-937 (human leukemia) | 5.0 ± 0.8 | [14] |

| HL-60 (human leukemia) | 4.7 ± 1.3 | [14] | ||

| SK-MEL-1 (human melanoma) | 22.5 ± 4.1 | [14] | ||

| Spiciformin acetate | Artemisia spiciformis | U-937 (human leukemia) | 1.2 ± 0.5 | [14] |

| HL-60 (human leukemia) | 3.8 ± 1.5 | [14] | ||

| SK-MEL-1 (human melanoma) | 11.5 ± 4.0 | [14] | ||

| Parthenolide | Commercially available | C2C12 (mouse skeletal myoblast) | 5.6 ± 1.2 (24h) | [15] |

| Ivalin | Geigeria aspera | C2C12 (mouse skeletal myoblast) | 2.7 - 3.3 | [15] |

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, the following sections describe generalized methodologies for the isolation and biological evaluation of sesquiterpene lactones from Eupatorium species, based on published literature.

Isolation of Sesquiterpene Lactones from Eupatorium

The isolation of sesquiterpene lactones from plant material typically involves extraction followed by chromatographic separation.

4.1.1. Extraction Workflow

4.1.2. Chromatographic Fractionation and Purification

The crude extract is then subjected to a series of chromatographic techniques to isolate individual compounds.

A detailed example of a more advanced separation technique is High-Speed Counter-Current Chromatography (HSCCC). For the separation of three sesquiterpenoid lactones from Eupatorium lindleyanum DC., a two-phase solvent system of n-hexane–ethyl acetate–methanol–water (1:4:2:3, v/v/v/v) was successfully employed.[16][17][18]

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[14][15]

-

Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with increasing concentrations of the test compound (e.g., a sesquiterpene lactone) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

In Vitro Anti-inflammatory Assay (Measurement of Pro-inflammatory Cytokines)

This protocol describes the measurement of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[10][19]

-

Cell Culture: Culture RAW 264.7 cells in appropriate media.

-

Cell Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Measure the levels of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compound.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A primary mechanism for the anti-inflammatory effects of many sesquiterpene lactones is the inhibition of the NF-κB signaling pathway.[6][7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs.[20] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome.[20][21] This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[9]

Sesquiterpene lactones can interfere with this pathway at various points. Some have been shown to directly alkylate the p65 subunit of NF-κB, preventing its DNA binding.[6][8] Others may inhibit the IKK complex, thereby preventing the degradation of IκBα.[7][21]

Conclusion

While specific research on this compound is limited, the broader class of sesquiterpene lactones from the Eupatorium genus represents a promising source of bioactive compounds with potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer drug development. Their ability to modulate key signaling pathways, such as the NF-κB pathway, makes them compelling candidates for further investigation. Future studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

- 1. This compound | 94234-24-9 | UDA23424 [biosynth.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Thieme E-Journals - Planta Medica International Open / Abstract [thieme-connect.de]

- 4. This compound - Immunomart [immunomart.com]

- 5. This compound | Terpenoids | 94234-24-9 | Invivochem [invivochem.com]

- 6. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potential Anti-inflammatory Sesquiterpene Lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory activity of Eupatorium perfoliatum L. extracts, eupafolin, and dimeric guaianolide via iNOS inhibitory activity and modulation of inflammation-related cytokines and chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxic sesquiterpene lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxicity of the Sesquiterpene Lactone Spiciformin and Its Acetyl Derivative against the Human Leukemia Cell Lines U-937 and HL-60 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 21. academic.oup.com [academic.oup.com]

Unveiling 20-Dehydroeupatoriopicrin Semiacetal: A Technical Guide on its Discovery and Origins

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, origin, and characteristics of the sesquiterpene lactone, 20-Dehydroeupatoriopicrin semiacetal. Addressed to researchers, scientists, and drug development professionals, this document details the isolation and structural elucidation of this natural product, alongside available data on its biological activities.

Introduction

This compound is a sesquiterpenoid, a class of natural products known for their diverse and potent biological activities. As a derivative of the more widely studied eupatoriopicrin, this compound has garnered interest within the scientific community for its potential pharmacological applications. This guide serves to consolidate the current knowledge on its discovery and natural sources.

Discovery and Origin

This compound is a naturally occurring compound first identified in plants of the Eupatorium genus, a member of the Asteraceae family. Specifically, its presence has been documented in Eupatorium cannabinum L., a plant with a history of use in traditional medicine. The initial isolation and characterization of this compound were the result of meticulous phytochemical investigations of this plant species. A significant report detailing its isolation is a 2023 study by Hu et al., published in the journal Molecules.[1]

Table 1: General Profile of this compound

| Property | Value |

| Chemical Name | This compound |

| Chemical Class | Sesquiterpene Lactone (Germacranolide derivative) |

| Molecular Formula | C20H24O6 |

| CAS Number | 94234-24-9 |

| Natural Source | Eupatorium cannabinum L. and other Eupatorium species |

Experimental Protocols

The isolation and structural elucidation of this compound involve standard phytochemistry techniques. While the seminal discovery paper by Hu et al. (2023) provides specific details, a general workflow is outlined below.

Isolation and Purification Workflow

The process begins with the collection and preparation of the plant material, followed by extraction and chromatographic separation to isolate the pure compound.

Caption: Figure 1. General Workflow for Isolation

Methodology:

-

Plant Material Preparation: Aerial parts of Eupatorium cannabinum are collected, dried, and powdered.

-

Extraction: The powdered plant material is exhaustively extracted with a solvent such as methanol (B129727) at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is subjected to solvent-solvent partitioning using immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatographic Separation: The fractions are then subjected to a series of chromatographic techniques, typically starting with column chromatography over silica (B1680970) gel.

-

Final Purification: Further purification is achieved using preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

Structure Elucidation

The chemical structure of the isolated compound is determined using a combination of spectroscopic methods.

Methodology:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the molecule, confirming its molecular formula as C20H24O6.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms and the stereochemistry of the molecule. The semiacetal functionality is characterized by specific chemical shifts in the NMR spectra.

Biological Activity

While research on this compound is not as extensive as for its parent compound, eupatoriopicrin, sesquiterpene lactones from Eupatorium species are well-documented for their anti-inflammatory and cytotoxic properties. The biological activity of these compounds is often attributed to the presence of an α-methylene-γ-lactone moiety, which can react with nucleophilic groups in biological macromolecules.

Table 2: Reported Biological Activities of Related Sesquiterpene Lactones from Eupatorium

| Compound | Biological Activity | Cell Lines/Model | IC50/Effective Concentration |

| Eupatoriopicrin | Cytotoxic | Various cancer cell lines | Varies by cell line |

| Eupatoriopicrin | Anti-inflammatory | LPS-stimulated neutrophils | Potent inhibition of pro-inflammatory cytokines |

Note: This table represents data for related compounds to provide context. Specific quantitative data for this compound is still emerging.

Potential Signaling Pathways

The proposed mechanism of action for many sesquiterpene lactones involves the modulation of inflammatory signaling pathways. A key target is the transcription factor NF-κB, a master regulator of the inflammatory response.

Caption: Figure 2. Proposed Anti-inflammatory Signaling Pathway

By inhibiting key components of the NF-κB pathway, such as IκB kinase (IKK), sesquiterpene lactones can prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes. Further research is required to confirm the specific molecular targets of this compound.

Conclusion

This compound represents an intriguing natural product from the Eupatorium genus with potential for further pharmacological investigation. This technical guide has summarized its discovery, origin, and the experimental methodologies employed for its characterization. As research continues, a more detailed understanding of its biological activities and mechanism of action will undoubtedly emerge, paving the way for potential therapeutic applications.

References

20-Dehydroeupatoriopicrin Semiacetal: A Review of an Understudied Sesquiterpene Lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Dehydroeupatoriopicrin semiacetal is a naturally occurring sesquiterpene lactone isolated from Eupatorium cannabinum, a plant with a history in traditional medicine.[1][2] As a member of the sesquiterpene lactone class, it holds potential for various biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, which are characteristic of this group of compounds.[1][3] However, a comprehensive review of the existing scientific literature reveals a significant gap in dedicated research on this specific molecule. While its chemical identity is established, with a molecular formula of C₂₀H₂₄O₆ and a molecular weight of 360.4 g/mol , detailed in vitro and in vivo studies, quantitative biological data, and elucidated mechanisms of action are currently not available in the public domain.[4][5]

This technical guide aims to provide a thorough overview of the available information on this compound, drawing from data on its source plant, related compounds, and the general characteristics of sesquiterpene lactones. The current lack of specific data underscores a potential area for future research and discovery.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₄O₆ | [4] |

| Molecular Weight | 360.4 g/mol | [5] |

| CAS Number | 94234-24-9 | [4] |

| Class | Sesquiterpene Lactone | [5] |

| Source | Eupatorium cannabinum L. | [1][6] |

Biological Activity and Therapeutic Potential: A Landscape of Related Compounds

Due to the absence of specific studies on this compound, this section will focus on the known biological activities of sesquiterpene lactones from Eupatorium cannabinum, with a particular focus on the major constituent, eupatoriopicrin. This information provides a foundational hypothesis for the potential activities of this compound.

Cytotoxicity

The most studied activity of sesquiterpene lactones from E. cannabinum is their cytotoxicity against various cancer cell lines. Eupatoriopicrin, a closely related germacranolide, has demonstrated significant cytotoxic effects.

Table 1: In Vitro Cytotoxicity of Eupatoriopicrin

| Cell Line | Activity | Concentration | Reference |

| Leukemia and CNS tumor cells (V 251) | Significant cytotoxicity | 1.0–5.2 µM | [2] |

| Murine tumor cell lines (EAT, P388, FIO 26, L5178Y(s)) | Cytotoxic | Not specified | [7] |

| Human tumor cell line (HeLa) | Cytotoxic | Not specified | [7] |

The proposed mechanism for the cytotoxic activity of sesquiterpene lactones involves the alkylation of biological macromolecules through their α-methylene-γ-lactone group, which can react with nucleophiles such as sulfhydryl groups in proteins and enzymes, leading to cellular dysfunction and apoptosis.[5]

Anti-inflammatory Activity

Sesquiterpene lactones are well-documented for their anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[10] While no specific data exists for this compound, it is plausible that it shares this mechanism of action.

Experimental Protocols: General Methodologies for Sesquiterpene Lactone Research

The following are generalized experimental protocols that are commonly employed in the study of sesquiterpene lactones and could be adapted for the investigation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human or murine cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates and, after adherence, treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then determined.

NF-κB Inhibition Assay (Reporter Gene Assay)

-

Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

-

Treatment and Stimulation: After transfection, cells are pre-treated with different concentrations of the test compound for a defined period before being stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

-

Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.

-

Data Analysis: The NF-κB-dependent luciferase activity is normalized to the control Renilla luciferase activity. The percentage of inhibition is calculated relative to the stimulated, untreated cells.

Visualizing Potential Mechanisms

While specific signaling pathways for this compound have not been elucidated, a general mechanism for the anti-inflammatory action of sesquiterpene lactones via NF-κB inhibition can be visualized.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

This compound remains a largely uncharacterized natural product. Its chemical classification as a sesquiterpene lactone and its origin from Eupatorium cannabinum suggest a range of potential biological activities that are of significant interest to the fields of pharmacology and drug development. The cytotoxic and anti-inflammatory properties observed in the closely related compound, eupatoriopicrin, provide a strong rationale for further investigation into this compound.

Future research should focus on the following areas:

-

Isolation and Purification: Development of efficient methods for the isolation of this compound in sufficient quantities for comprehensive biological screening.

-

In Vitro Screening: Systematic evaluation of its cytotoxic, anti-inflammatory, antimicrobial, and other biological activities using a panel of standardized assays.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Studies: Assessment of its efficacy and safety in relevant animal models of disease.

The exploration of understudied natural products like this compound is crucial for the discovery of novel therapeutic agents. This review highlights the current void in our knowledge and serves as a call to the scientific community to unlock the potential of this intriguing molecule.

References

- 1. Eupatorium cannabinum L. A review emphasizing the sesquiterpene lactones and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iajps.com [iajps.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Allergenic sesquiterpene lactones from Eupatorium cannabinum L. and Kaunia rufescens (Lund ex de Candolle) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases [mdpi.com]

20-Dehydroeupatoriopicrin Semiacetal: An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-Dehydroeupatoriopicrin semiacetal is a sesquiterpene lactone, a class of natural products known for a wide array of biological activities. While direct experimental data on this compound is limited, its mechanism of action can be largely inferred from its parent compound, eupatoriopicrin (B210294), and other structurally related sesquiterpene lactones. This technical guide synthesizes the available evidence to present a comprehensive overview of the putative core mechanisms of action, focusing on its anti-inflammatory, cytotoxic, and anti-parasitic properties. The primary mode of action is believed to be covalent bond formation with biological nucleophiles, such as thiol groups in proteins, leading to the disruption of cellular processes.[1] This interaction underlies its ability to modulate key signaling pathways, including NF-κB and apoptotic cascades. This document provides a detailed examination of these pathways, supported by available quantitative data, experimental protocols, and visual diagrams to facilitate further research and drug development.

Core Mechanism of Action: Covalent Modification of Proteins

The hallmark of sesquiterpene lactones, including likely this compound, is the presence of an α-methylene-γ-lactone moiety. This functional group acts as a Michael acceptor, enabling it to form covalent bonds with nucleophilic groups present in biological macromolecules, most notably the thiol groups of cysteine residues in proteins.[1] This irreversible interaction can alter the conformation and function of target proteins, thereby disrupting cellular signaling pathways. This reactivity is a key determinant of its biological effects.[2]

Anti-Inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

A significant body of evidence points to the potent anti-inflammatory effects of sesquiterpene lactones, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[3][4]

The proposed mechanism involves the alkylation of key proteins in the NF-κB cascade. Specifically, sesquiterpene lactones can directly inhibit the IκB kinase (IKK) complex or the p65 subunit of NF-κB itself.[5][6][7] By inhibiting IKK, the phosphorylation and subsequent degradation of IκBα are prevented. This leaves NF-κB sequestered in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[8] Alternatively, direct alkylation of the p65 subunit can interfere with its ability to bind to DNA.[9]

The downstream effects of NF-κB inhibition include the reduced production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-8).[5][7][10]

Diagram: Proposed Inhibition of the NF-κB Pathway

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Cytotoxic Activity: Induction of Apoptosis via the Mitochondrial Pathway

Eupatoriopicrin and related compounds have demonstrated significant cytotoxic activity against various cancer cell lines.[10][11] The primary mechanism underlying this cytotoxicity is the induction of apoptosis, or programmed cell death, predominantly through the intrinsic (mitochondrial) pathway.[10][12][13]

The process is initiated by the accumulation of reactive oxygen species (ROS) and the disruption of mitochondrial function.[14][15] Sesquiterpene lactones can induce mitochondrial membrane depolarization, leading to the release of pro-apoptotic factors such as cytochrome c from the mitochondrial intermembrane space into the cytosol.[13]

Once in the cytosol, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9, which in turn activates effector caspases like caspase-3.[16] Activated caspase-3 is responsible for the execution phase of apoptosis, cleaving various cellular substrates and leading to the characteristic morphological changes of apoptotic cell death, such as DNA fragmentation and membrane blebbing.[10][12]

Diagram: Induction of the Mitochondrial Apoptosis Pathway

Caption: Proposed mechanism of apoptosis induction via the mitochondrial pathway.

Anti-parasitic Activity

Studies on eupatoriopicrin have revealed potent activity against the parasite Trypanosoma cruzi, the causative agent of Chagas disease.[17][18] The mechanism of action in this context also appears to involve the disruption of mitochondrial function and redox balance within the parasite.[19] Specifically, eupatoriopicrin has been shown to impair mitochondrial membrane potential and the activity of enzymes in the respiratory chain, such as succinate (B1194679) dehydrogenase.[18][19] This leads to an increase in oxidative stress and ultimately, parasite death.

Quantitative Data Summary

The following tables summarize the available quantitative data for eupatoriopicrin, which can serve as a proxy for the potential activity of this compound.

Table 1: Cytotoxic Activity of Eupatoriopicrin

| Cell Line | Assay | IC50 (µg/mL) | Reference |

| NTERA-2 (Cancer Stem Cell) | MTT | Not specified, but potent | [10] |

| HepG2 (Hepatocellular Carcinoma) | MTT | Potent inhibition | [10] |

| MCF-7 (Breast Cancer) | MTT | Potent inhibition | [10] |

Table 2: Anti-trypanosomal Activity of Eupatoriopicrin

| Trypanosoma cruzi Stage | Assay | IC50 (µg/mL) | Reference |

| Bloodstream Trypomastigotes | Direct Counting | 7.2 ± 0.3 | [17] |

| Amastigotes | - | 2.3 ± 0.5 | [18] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the biological activities of sesquiterpene lactones.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[20][21]

Protocol:

-

Cell Seeding: Seed cells (e.g., 1.5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[22]

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 48 hours).[22] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: Remove the treatment media and add MTT solution (e.g., 0.5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.[21][22]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or 10% SDS in water) to dissolve the formazan crystals.[20][21]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 600 nm using a microplate reader.[21]

-

IC50 Calculation: Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Diagram: MTT Assay Workflow

Caption: General workflow for the MTT cytotoxicity assay.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells/well) and treat with the test compound for the desired time (e.g., 48 hours).[22]

-

Cell Harvesting: Collect both adherent and suspended cells.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

NF-κB Activity Assessment (Reporter Gene Assay)

This assay measures the transcriptional activity of NF-κB.

Protocol:

-

Transfection: Transfect cells with a reporter plasmid containing NF-κB binding sites upstream of a reporter gene (e.g., luciferase).

-

Treatment: Treat the transfected cells with the test compound, followed by stimulation with an NF-κB activator (e.g., LPS or TNF-α).

-

Cell Lysis: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

Analysis: A decrease in reporter activity in the presence of the test compound indicates inhibition of the NF-κB pathway.[5][6]

Conclusion and Future Directions

The mechanism of action of this compound, inferred from its chemical class and studies on related compounds, is multifaceted, impacting fundamental cellular processes such as inflammation and apoptosis. Its ability to covalently modify proteins, particularly through the alkylation of cysteine residues, is central to its bioactivity. The inhibition of the NF-κB pathway provides a strong rationale for its anti-inflammatory properties, while the induction of the mitochondrial apoptotic pathway explains its cytotoxic effects.

For drug development professionals, this compound and other sesquiterpene lactones represent a promising scaffold for the development of novel therapeutics. However, further research is imperative. Future studies should focus on:

-

Direct Mechanistic Studies: Elucidating the specific protein targets of this compound.

-

In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile in animal models of inflammatory diseases and cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity while minimizing off-target effects.

This in-depth guide provides a solid foundation for these future investigations, highlighting the core mechanisms that likely govern the biological activity of this promising natural product.

References

- 1. This compound | 94234-24-9 | UDA23424 [biosynth.com]

- 2. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. NF-κB as a target for modulating inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro antiinflammatory activity of a new sesquiterpene lactone isolated from Siegesbeckia glabrescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. researchgate.net [researchgate.net]

- 8. NF-κB regulation: the nuclear response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-kB as a key player in regulation of cellular radiation responses and identification of radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Positive and negative regulation of apoptotic pathways by cytotoxic agents in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A novel sesquiterpene lactone fraction from Eupatorium chinense L. suppresses hepatocellular carcinoma growth by triggering ferritinophagy and mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pinocembrin protects SH-SY5Y cells against MPP+-induced neurotoxicity through the mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Trypanocidal Activity of Four Sesquiterpene Lactones Isolated from Asteraceae Species - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Mode of action of the sesquiterpene lactones eupatoriopicrin and estafietin on Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. journals.uran.ua [journals.uran.ua]

- 22. mdpi.com [mdpi.com]

20-Dehydroeupatoriopicrin semiacetal molecular weight

An In-depth Technical Guide to 20-Dehydroeupatoriopicrin Semiacetal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, isolation, and biological activities of this compound, a sesquiterpene lactone of interest for its potential therapeutic applications.

Core Data Presentation

Quantitative data for this compound is summarized in the table below, providing a clear reference for its fundamental physicochemical properties.

| Property | Value | Reference |

| Molecular Weight | 360.40 g/mol | [1][2][3] |

| Chemical Formula | C₂₀H₂₄O₆ | [1][2][3] |

Experimental Protocols

Isolation and Purification of Sesquiterpenoid Lactones from Eupatorium Species

While a specific protocol for the isolation of this compound is not detailed in the available literature, a general and effective method for the preparative isolation and purification of structurally similar sesquiterpenoid lactones from Eupatorium lindleyanum DC. has been established using High-Speed Counter-Current Chromatography (HSCCC). This methodology can be adapted for the targeted isolation of this compound.

1. Plant Material and Extraction:

-

Dried and powdered aerial parts of the Eupatorium species are extracted with a suitable solvent, such as 95% ethanol, at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, for example, petroleum ether, ethyl acetate, and n-butanol, to fractionate the components based on their polarity.

2. High-Speed Counter-Current Chromatography (HSCCC) Separation:

-

Two-Phase Solvent System Selection: A suitable two-phase solvent system is critical for successful separation. For sesquiterpenoid lactones, a system such as n-hexane-ethyl acetate-methanol-water is often effective. The optimal ratio is determined through preliminary experiments to achieve a suitable partition coefficient (K) for the target compounds.

-

HSCCC Operation:

-

The multiplayer coil column is first entirely filled with the upper phase (stationary phase).

-

The apparatus is then rotated at a specific speed (e.g., 800-900 rpm), and the lower phase (mobile phase) is pumped into the column in the head-to-tail direction.

-

After hydrodynamic equilibrium is established, the sample solution (crude extract or a fraction thereof dissolved in the solvent mixture) is injected.

-

The effluent from the outlet of the column is continuously monitored with a UV detector at a suitable wavelength (e.g., 210 nm or 254 nm).

-

Fractions are collected based on the elution profile.

-

3. Purification and Identification:

-

The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to assess their purity.

-

Fractions containing the compound of interest with high purity are pooled and concentrated.

-

The structure of the isolated compound is then elucidated using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR).

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on the closely related and structurally similar parent compound, eupatoriopicrin (B210294), provides significant insights into its potential biological activities and mechanisms of action.

Anti-inflammatory Activity

Eupatoriopicrin has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human neutrophils. This inhibitory action is mediated through the suppression of the p38 and ERK 1/2 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Cytotoxic and Pro-Apoptotic Activity

Eupatoriopicrin has been shown to exhibit significant cytotoxic activity against various cancer cell lines. This cytotoxicity is primarily mediated through the induction of apoptosis. Experimental evidence from studies on cancer stem cells demonstrates that eupatoriopicrin treatment leads to characteristic apoptotic morphological changes, including nuclear condensation and fragmentation. This is further confirmed by an increase in the population of apoptotic cells observed through flow cytometry and an elevation in the activity of caspase-3, a key executioner caspase in the apoptotic cascade.

References

- 1. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Compositions of Eupatorium heterophyllum Leaf Samples from Yunnan and Sichuan Provinces of China—Isolation of 13 New Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

20-Dehydroeupatoriopicrin Semiacetal: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Dehydroeupatoriopicrin semiacetal is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural sources, isolation procedures, and putative mechanisms of action of this promising bioactive molecule. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Sesquiterpene lactones are characteristic secondary metabolites of the Asteraceae family, and the genus Eupatorium is a particularly rich source of these compounds.[1][2][3] These plants have a long history of use in traditional medicine across various cultures for treating a range of ailments, including inflammatory conditions, infections, and fevers.[1][4] Modern phytochemical investigations have identified numerous bioactive constituents within this genus, with sesquiterpene lactones like eupatoriopicrin (B210294) and its derivatives being of significant interest due to their cytotoxic and anti-inflammatory properties.[4][5][6]

Natural Source and Quantitative Data

| Compound | Plant Source | Part of Plant | Concentration (% of dry weight) | Reference |

| Eupatoriopicrin | Eupatorium cannabinum | Aerial parts | up to 0.4% | [7] |

Experimental Protocols

The isolation of this compound from its natural source typically involves a multi-step process of extraction and chromatographic purification. The following is a representative protocol adapted from methodologies used for the isolation of sesquiterpene lactones from Eupatorium species.

1. Extraction:

-

Plant Material: Dried and powdered aerial parts of the Eupatorium species are used.

-

Solvent: Methanol (B129727) is a commonly used solvent for the initial extraction.

-

Procedure: The plant material is macerated with methanol at room temperature for a period of 48-72 hours, a process that is typically repeated three times to ensure exhaustive extraction. The resulting methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

2. Fractionation:

-

The concentrated crude extract is then subjected to a preliminary fractionation to separate compounds based on their polarity. This can be achieved by suspending the extract in water and partitioning successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). Sesquiterpene lactones are often enriched in the chloroform and ethyl acetate fractions.

3. Chromatographic Purification:

-

Column Chromatography: The enriched fraction is subjected to column chromatography on silica (B1680970) gel. A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate or acetone. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative or semi-preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of water and methanol or acetonitrile. The elution is monitored by a UV detector.

4. Structure Elucidation:

-

The structure of the isolated this compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, the biological activities of the closely related germacranolide sesquiterpene lactone, eupatoriopicrin, have been investigated. These studies provide valuable insights into the potential mechanisms of action.

The primary biological activities attributed to eupatoriopicrin and related compounds are their cytotoxic and anti-inflammatory effects.[4][5][6]

Cytotoxicity and Apoptosis Induction:

Eupatoriopicrin has demonstrated significant cytotoxic activity against various cancer cell lines.[8][9] The proposed mechanism for this cytotoxicity is the induction of apoptosis. This process is believed to be initiated by the generation of reactive oxygen species (ROS), which in turn triggers downstream signaling events leading to programmed cell death.

Figure 1. Proposed cytotoxic signaling pathway of eupatoriopicrin.

Anti-inflammatory Activity:

The anti-inflammatory effects of sesquiterpene lactones are often attributed to their ability to inhibit the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). NF-κB is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The α,β-unsaturated carbonyl group present in the lactone ring of these compounds is thought to react with the sulfhydryl groups of key signaling proteins, including IKK (IκB kinase), thereby preventing the activation of NF-κB.

Figure 2. Proposed anti-inflammatory mechanism via NF-κB inhibition.

Conclusion

This compound, a sesquiterpene lactone found in Eupatorium species, represents a promising scaffold for the development of new therapeutic agents. While further research is required to fully elucidate its pharmacological profile and specific molecular targets, the existing knowledge on related compounds, such as eupatoriopicrin, suggests potent cytotoxic and anti-inflammatory activities. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future investigations into this intriguing natural product.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Constituents and Their Bioactivities of Plants from the Genus Eupatorium (2015–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eupatorium cannabinum L. A review emphasizing the sesquiterpene lactones and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 20-Dehydroeupatoriopicrin Semiacetal Remains Elusive in Publicly Accessible Records

A comprehensive search for detailed spectroscopic data (NMR, MS) and experimental protocols for the natural compound 20-Dehydroeupatoriopicrin semiacetal has proven unsuccessful in publicly available scientific literature and databases. Despite extensive investigation, the original research article detailing the isolation and structural elucidation of this compound, which would contain the requisite ¹H NMR, ¹³C NMR, and mass spectrometry data, could not be located.

This compound, with the Chemical Abstracts Service (CAS) number 94234-24-9 and molecular formula C₂₀H₂₄O₆ , is listed by several chemical vendors. These sources confirm its molecular weight of approximately 360.4 g/mol . However, the raw spectroscopic data and the specific experimental conditions under which this data was acquired are proprietary and not disclosed in the public domain.

Without access to the primary research publication, the core requirements of this technical guide—namely the presentation of quantitative data in structured tables, detailed experimental protocols, and the creation of a workflow diagram for its analysis—cannot be fulfilled.

Researchers, scientists, and drug development professionals seeking this specific information are advised to consult specialized chemical analytics services or consider purchasing the compound from a vendor that provides a complete Certificate of Analysis with the corresponding spectroscopic data.

Below is a generalized workflow for the spectroscopic analysis of a natural product like this compound, which illustrates the typical process that would be followed.

Caption: Generalized workflow for the isolation and spectroscopic analysis of a natural product.

Biosynthesis of 20-Dehydroeupatoriopicrin Semiacetal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupatoriopicrin (B210294) and its derivatives, sesquiterpene lactones found in various Eupatorium species, have garnered significant interest for their diverse biological activities. Understanding the biosynthesis of these complex natural products is paramount for their potential biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway leading to 20-dehydroeupatoriopicrin semiacetal. While the complete pathway has not been fully elucidated, this document synthesizes the available evidence from related sesquiterpenoid lactone biosynthesis to propose a putative pathway. It includes detailed experimental protocols for the characterization of the key enzymes involved and presents quantitative data on the distribution of related compounds.

Introduction

Sesquiterpene lactones (STLs) are a large and diverse group of secondary metabolites characterized by a C15 skeleton and a lactone ring.[1][2] They are particularly abundant in the Asteraceae family, to which the genus Eupatorium belongs.[3] Eupatoriopicrin is a major germacranolide-type STL found in Eupatorium cannabinum.[4][5] The focus of this guide, this compound, is a derivative of eupatoriopicrin. The biosynthesis of STLs generally proceeds from the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), to form the C15 intermediate farnesyl pyrophosphate (FPP).[2] A series of cyclization and oxidation reactions, primarily catalyzed by terpene synthases and cytochrome P450 monooxygenases, then lead to the vast diversity of STL structures.[1][2]

Proposed Biosynthetic Pathway of this compound

The biosynthetic pathway to this compound is proposed to proceed through several key stages, starting from the central precursor of sesquiterpenes, farnesyl pyrophosphate (FPP). The initial steps leading to the formation of the germacranolide scaffold are well-established for many STLs. The later, more specific steps for eupatoriopicrin and its derivatives are inferred from studies on analogous pathways in related plant species.

Formation of the Germacranolide Skeleton

The biosynthesis begins in the cytosol and plastids with the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, respectively, which produce the universal C5 building blocks, IPP and DMAPP.

-

Farnesyl Pyrophosphate (FPP) Synthesis: Three molecules of IPP and one molecule of DMAPP are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP).

-

Germacrene A Synthesis: FPP is cyclized by the enzyme germacrene A synthase (GAS) to form the primary sesquiterpene olefin, germacrene A.[1]

-

Oxidation to Germacrene A Acid: The methyl group on the isopropenyl side chain of germacrene A is oxidized in a three-step process catalyzed by a cytochrome P450 monooxygenase, germacrene A oxidase (GAO) , to yield germacrene A acid.[1]

-

Formation of Costunolide (B1669451): The formation of the characteristic γ-lactone ring is catalyzed by costunolide synthase (COS) , another cytochrome P450 enzyme. This enzyme hydroxylates germacrene A acid at the C6 position, which is followed by a spontaneous dehydration and cyclization to form costunolide.[2] Costunolide is a key intermediate in the biosynthesis of many germacranolide-type STLs.[2][3][6]

Putative Pathway from Costunolide to Eupatoriopicrin

The conversion of costunolide to eupatoriopicrin involves a hydroxylation and an esterification step.

-

C8-Hydroxylation: Based on the biosynthesis of the structurally related eupatolide, a cytochrome P450 enzyme from the CYP71BL family is proposed to catalyze the stereospecific hydroxylation of the costunolide backbone at the C8 position to yield 8β-hydroxycostunolide.[1]

-

Esterification with Methacryloyl-CoA: The hydroxyl group at C8 is then likely esterified with a methacryloyl group. This reaction is presumably catalyzed by an acyltransferase . The activated form of methacrylic acid, methacryloyl-CoA , would serve as the acyl donor. The biosynthesis of methacrylic acid in plants is not well-characterized but may proceed through pathways analogous to those found in microorganisms.

Hypothetical Formation of this compound

The final step, the formation of the this compound, is the most speculative part of the pathway. It involves the conversion of the methacryloyl ester side chain.

-

Hypothesis 1: Enzymatic Oxidation and Rearrangement. A dehydrogenase or an oxidase could catalyze the desaturation of the C2'-C3' bond of the methacryloyl side chain, followed by an enzyme-mediated or spontaneous intramolecular cyclization of a transient hydroxy-intermediate with the C1' carbonyl to form the semiacetal.

-

Hypothesis 2: Spontaneous Rearrangement. It is also possible that an unstable precursor, such as one with a hydroxylated methacryloyl side chain, undergoes a spontaneous non-enzymatic rearrangement to form the more stable semiacetal structure. Such rearrangements of allylic alcohols are known to occur in chemical systems.

The proposed biosynthetic pathway is visualized in the following diagram:

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

While specific quantitative data for the biosynthesis of this compound is not available, studies on the chemical composition of Eupatorium species provide insights into the relative abundance of related sesquiterpene lactones. This data can be indicative of the efficiency of different branches of the biosynthetic pathway.

| Compound | Plant Species | Concentration/Relative Abundance | Reference |

| Eupatoriopicrin | Eupatorium cannabinum | Major sesquiterpene lactone | [4][5] |

| Eupalinolides A-E | Eupatorium lindleyanum | Varied, quantified by HPLC-MS/MS | |

| Hiyodorilactone B | Eupatorium lindleyanum | Quantified by HPLC-MS/MS |

Experimental Protocols

The elucidation of the proposed biosynthetic pathway requires the identification and characterization of the involved enzymes. The following are detailed methodologies for key experiments.

Cloning and Heterologous Expression of Candidate Genes

This protocol outlines the steps for expressing a candidate cytochrome P450 or acyltransferase gene in a heterologous host like Saccharomyces cerevisiae (yeast) to verify its function.

Workflow Diagram:

Caption: Workflow for heterologous expression and characterization of a biosynthetic enzyme.

Methodology:

-

RNA Isolation and cDNA Synthesis:

-

Total RNA is extracted from young leaves of Eupatorium cannabinum using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen).

-

First-strand cDNA is synthesized from the total RNA using a reverse transcriptase (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.

-

-

Gene Amplification and Cloning:

-

Based on sequence homology to known sesquiterpene lactone biosynthetic genes (e.g., from Helianthus annuus or Lactuca sativa), degenerate or specific primers are designed to amplify the candidate gene from the cDNA library.

-

The amplified PCR product is cloned into a yeast expression vector (e.g., pYES-DEST52) that allows for galactose-inducible expression.

-

-

Yeast Transformation and Expression:

-

The expression vector is transformed into a suitable S. cerevisiae strain (e.g., WAT11).

-

Yeast cultures are grown in selective media and protein expression is induced by the addition of galactose.

-

-

Microsome Isolation:

-

Yeast cells are harvested by centrifugation, washed, and spheroplasted using zymolyase.

-

Spheroplasts are lysed, and the microsomal fraction containing the membrane-bound cytochrome P450 enzyme is isolated by differential centrifugation.

-

In Vitro Enzyme Assays

For Cytochrome P450 Hydroxylase Activity:

-

Reaction Mixture:

-

Resuspend the isolated microsomes in a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5).

-

Add the substrate (e.g., costunolide, dissolved in a minimal amount of DMSO) to a final concentration of 10-100 µM.

-

Add a source of reducing equivalents, typically an NADPH-regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

-

Reaction Incubation:

-

Initiate the reaction by adding the NADPH-regenerating system.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours) with shaking.

-

-

Product Extraction and Analysis:

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the products, evaporate the solvent, and redissolve the residue in a suitable solvent for analysis (e.g., methanol).

-

Analyze the products by LC-MS and compare the retention time and mass spectrum with an authentic standard if available.

-

For Acyltransferase Activity:

-

Reaction Mixture:

-

Use a soluble protein fraction from E. cannabinum or a recombinantly expressed enzyme.

-

The reaction buffer should be optimized for pH and co-factors (e.g., 50 mM Tris-HCl, pH 8.0).

-

Add the acceptor substrate (e.g., 8β-hydroxycostunolide) and the acyl donor (e.g., methacryloyl-CoA).

-

-

Reaction Incubation and Analysis:

-

Follow a similar incubation and product analysis procedure as for the P450 assay.

-

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions that are characteristic of sesquiterpene lactone biosynthesis in the Asteraceae family. While the early steps of the pathway can be inferred with some confidence, the later stages, particularly the formation of the dehydro-semiacetal moiety, remain to be elucidated. The proposed pathway and experimental protocols provided in this guide offer a framework for future research aimed at identifying and characterizing the novel enzymes involved. A complete understanding of this biosynthetic pathway will not only be a significant contribution to the field of plant secondary metabolism but will also pave the way for the metabolic engineering of microorganisms for the sustainable production of this and other valuable sesquiterpene lactones.

References

- 1. researchgate.net [researchgate.net]

- 2. Lettuce costunolide synthase (CYP71BL2) and its homolog (CYP71BL1) from sunflower catalyze distinct regio- and stereoselective hydroxylations in sesquiterpene lactone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lettuce Costunolide Synthase (CYP71BL2) and Its Homolog (CYP71BL1) from Sunflower Catalyze Distinct Regio- and Stereoselective Hydroxylations in Sesquiterpene Lactone Metabolism* | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Eupatorium cannabinum L. A review emphasizing the sesquiterpene lactones and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unveiling 20-Dehydroeupatoriopicrin semiacetal in Eupatorium Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific knowledge regarding Eupatorium species known to contain the sesquiterpene lactone, 20-Dehydroeupatoriopicrin semiacetal. This document details the known botanical sources, presents a framework for its isolation and characterization, and explores the potential biological activities and associated signaling pathways, offering valuable insights for research and drug development.

Botanical Sources

This compound, a notable sesquiterpene lactone, has been identified in the following Eupatorium species:

-

Eupatorium heterophyllum : This species, endemic to China, has been a subject of phytochemical investigations that have led to the isolation of a diverse array of sesquiterpene lactones, including this compound[1][2]. Studies have highlighted the locality-dependent intra-specific diversity in the chemical constituents of E. heterophyllum leaves[1].

-

Eupatorium cannabinum : Commonly known as hemp-agrimony, this species is another documented source of this compound.

Quantitative Analysis

A thorough review of the existing literature did not yield specific quantitative data for the concentration or yield of this compound in Eupatorium heterophyllum or Eupatorium cannabinum. Quantitative analysis of sesquiterpene lactones in plant matrices is typically achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS). The development of a validated HPLC method would be a critical step for the accurate quantification of this compound in different plant samples.

| Plant Species | Plant Part | Compound | Concentration/Yield | Method of Analysis | Reference |

| Eupatorium heterophyllum | Leaves | This compound | Data not available in cited literature | - | |

| Eupatorium cannabinum | Aerial parts | This compound | Data not available in cited literature | - |

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound is not explicitly outlined in the reviewed literature, a general and adaptable methodology can be derived from studies on the isolation of sesquiterpene lactones from Eupatorium species. The following represents a composite protocol based on established phytochemical techniques.

General Isolation and Purification Workflow

Detailed Methodologies

1. Plant Material and Extraction:

-

Plant Material: Dried and powdered leaves of Eupatorium heterophyllum or aerial parts of Eupatorium cannabinum.

-

Extraction: The powdered plant material is exhaustively extracted with methanol (MeOH) at room temperature. The solvent is subsequently removed under reduced pressure to yield a crude extract.

2. Fractionation using Column Chromatography:

-

Stationary Phase: Silica gel (e.g., 200-300 mesh).

-

Mobile Phase: A gradient solvent system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common gradient might be n-hexane, transitioning to n-hexane-ethyl acetate (B1210297) mixtures of increasing polarity, and finally to ethyl acetate and ethyl acetate-methanol mixtures.

-

Procedure: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the column. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing sesquiterpene lactones.

3. Purification by High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC):

-

Preparative HPLC:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol is a typical mobile phase.

-

Detection: UV detection at a wavelength suitable for sesquiterpene lactones (e.g., 210-254 nm).

-

-

HSCCC: This technique is particularly useful for separating compounds with similar polarities.

-

Two-Phase Solvent System: A suitable solvent system must be selected. For sesquiterpenoid lactones from Eupatorium lindleyanum, a system of n-hexane–ethyl acetate–methanol–water has been successfully used.

-

Procedure: The sample is dissolved in a mixture of the two phases and injected into the HSCCC instrument. The effluent is fractionated and monitored by HPLC to isolate the pure compound.

-

4. Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR, along with 2D NMR techniques (COSY, HMQC, HMBC), are used to elucidate the complete chemical structure.

-

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, the broader class of sesquiterpene lactones, particularly those from Eupatorium species, are known to possess significant biological activities, including anti-inflammatory and cytotoxic effects. These activities are often attributed to their ability to modulate key signaling pathways.

NF-κB Signaling Pathway

Sesquiterpene lactones are well-documented inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammatory responses and cell survival.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Sesquiterpene lactones have been shown to interfere with this pathway.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is implicated in cell growth, survival, and differentiation. Its aberrant activation is common in many cancers, making it a key therapeutic target.

Conclusion and Future Directions

This compound is a constituent of at least two Eupatorium species, E. heterophyllum and E. cannabinum. While its presence is confirmed, there is a clear need for further research to quantify its concentration in these plants and to develop a standardized, detailed protocol for its isolation. The potential for this compound to modulate key signaling pathways, as suggested by studies on related sesquiterpene lactones, warrants further investigation to elucidate its specific mechanisms of action and to evaluate its therapeutic potential in inflammatory diseases and oncology. Future studies should focus on quantitative analysis, optimization of purification methods, and in-depth biological assays to fully characterize the pharmacological profile of this compound.

References

A Predictive Biological Screening Profile of 20-Dehydroeupatoriopicrin Semiacetal

Disclaimer: Direct experimental data on the biological activities of 20-Dehydroeupatoriopicrin semiacetal is not currently available in the public domain. This technical guide therefore presents a predictive profile based on the well-documented biological activities of its parent compound, eupatoriopicrin (B210294), a sesquiterpene lactone isolated from various Eupatorium species. The chemical modification from eupatoriopicrin to its 20-dehydro semiacetal derivative may alter its biological activity, and the information herein should be considered as a foundational guide for future experimental validation.

Introduction

Eupatoriopicrin is a germacranolide sesquiterpene lactone known for a range of biological activities, including anti-inflammatory, cytotoxic, and antiparasitic effects.[1][2][3] Sesquiterpene lactones, as a class of compounds, are characterized by an α-methylene-γ-lactone group which can react with biological nucleophiles, such as sulfhydryl groups in proteins, through a Michael-type addition.[3][4] This reactivity is believed to be a key determinant of their biological effects. The introduction of a semiacetal functional group in the 20-dehydro form of eupatoriopicrin may influence its solubility, stability, and interaction with biological targets. This guide summarizes the known biological data for eupatoriopicrin and provides detailed experimental protocols and pathway diagrams relevant for the preliminary screening of its semiacetal derivative.

Quantitative Biological Data of Eupatoriopicrin

The following tables summarize the reported in vitro cytotoxic, anti-inflammatory, and trypanocidal activities of eupatoriopicrin.

Table 1: Cytotoxic Activity of Eupatoriopicrin

| Cell Line | Activity Metric | Value | Reference |

| HepG2 (Human hepatocellular carcinoma) | IC50 | Not specified, but potent | [1][5] |

| MCF-7 (Human breast adenocarcinoma) | IC50 | Not specified, but potent | [1][5] |

| NTERA-2 (Human embryonal carcinoma stem cell) | IC50 | Not specified, but strong inhibition | [1][5] |